molecular formula C9H14O4 B1610239 Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate CAS No. 352547-75-2

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate

Cat. No.: B1610239
CAS No.: 352547-75-2
M. Wt: 186.2 g/mol
InChI Key: LUCPXGZDATXHHD-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate is an organic compound with the molecular formula C₉H₁₄O₄ It is a derivative of cyclohexanone and is characterized by the presence of a hydroxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate can be synthesized through several methods. One common approach involves the reduction of methyl 2-(2-oxocyclohexyl)acetate using yeast. This method allows for the production of both enantiomers of the compound, which can be separated and utilized in different applications .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. These could include catalytic hydrogenation or other reduction techniques that can be performed on a larger scale to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(3-oxocyclohexyl)acetate: This compound has a similar structure but differs in the position of the oxo group.

    Cyclohexanone derivatives: Other derivatives of cyclohexanone may have different functional groups, leading to variations in their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h6,8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCPXGZDATXHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457206
Record name Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352547-75-2
Record name Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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